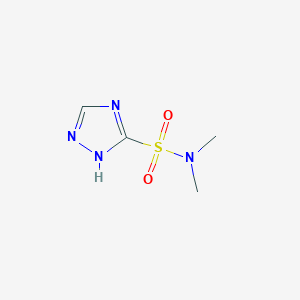

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1H-1,2,4-triazole with dimethylamine and a sulfonating agent. One common method is the reaction of 1H-1,2,4-triazole with dimethylamine in the presence of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted triazole compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of triazole derivatives, including those similar to N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide:

Triazole Derivatives as Antifungal Agents:

N-(5-amino-1 H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides are synthesized and evaluated for their antifungal activity against Candida, Geotrichum, Rhodotorula, and Saccharomycess species isolated from mycosis patients . Many of these compounds show greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL . These triazole derivatives inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a common mechanism for antifungal drugs .

Some triazole compounds containing 1,2,3-benzotriazine-4-one demonstrated more antifungal activity against Candida albicans and Cryptococcus neoformans than reference drugs, with MIC values ranging from 0.0156 to 2.0 μg/mL . A strong SAR investigation revealed that derivatives with groups −NO2 and CF3 at the 7-position exhibited more effective antifungal activity than derivatives with groups at the 5-, 6-, and 8-positions . In addition, products containing halogens such as Cl and F demonstrated more excellent antifungal activity than those containing electron-withdrawing groups . Compound 1a (R = 7Cl) demonstrated remarkable antifungal activity specifically against Aspergillus fumigatus (MIC = 0.25 μg/mL) and moderate activity against fluconazole-resistant Candida albicans strains .

Triazole Derivatives as Antibacterial Agents:

Compounds containing a 1,2,4-triazole ring have multidirectional biological activity . Some newly synthesized 1,2,4-triazole compounds were tested for their in vitro growth inhibitory activity against Gram-positive and Gram-negative bacterial strains, including drug-resistant strains .

Triazole Derivatives as Inhibitors:

Several synthesized compounds displayed good inhibition against porcine succinate-cytochrome reductase (SCR) with IC50 values ranging from 3.2 to 81.8 µM, revealing much higher activity than that of the commercial control amisulbrom whose IC50 value is 93.0 µM . Further evaluation indicated that most compounds exhibited SQR-inhibiting activity as well as cyt bc1-inhibiting activity, but the inhibition potency against SQR is much higher than that towards cyt bc1 .

Other Applications and Properties:

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also essential in organocatalysis, agrochemicals, and materials science .

Wirkmechanismus

The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide include other triazole derivatives such as:

- 1H-1,2,4-triazole

- 3,5-dimethyl-1H-1,2,4-triazole

- 3,3’-disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino and sulfonamide groups enhances its solubility, stability, and reactivity compared to other triazole derivatives .

Biologische Aktivität

N,N-Dimethyl-1H-1,2,4-triazole-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. The triazole ring structure allows for various substitutions that enhance its biological activity. The sulfonamide group contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit broad-spectrum antimicrobial activity. In particular, this compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Salmonella enteritidis | 31.25 |

| Candida albicans | 0.25 |

These findings suggest that the compound is particularly potent against Candida albicans, which is noteworthy given the rising resistance to conventional antifungal agents .

Antifungal Activity

The antifungal properties of this compound have been explored in various studies. It has been shown to inhibit the growth of pathogenic fungi effectively.

Case Study: Efficacy Against Candida Strains

In a study evaluating antifungal agents against Candida species, compounds similar to N,N-dimethyl-1H-1,2,4-triazole showed MIC values ≤ 25 µg/mL against resistant strains. This positions it as a promising candidate for further development in antifungal therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of N,N-dimethyl-1H-1,2,4-triazole derivatives has been highlighted in recent research. Compounds with similar structures have demonstrated dual inhibition of cyclooxygenase (COX) enzymes.

Table 2: Inhibitory Activities of Triazole Derivatives

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 15e | 0.15 | 0.85 | 0.012 |

The selectivity index indicates that these compounds could provide effective anti-inflammatory treatment with reduced side effects compared to conventional NSAIDs .

Anticancer Activity

Emerging evidence suggests that triazole derivatives may possess anticancer properties. Studies have indicated that certain modifications to the triazole ring can enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated that specific derivatives of triazoles exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Eigenschaften

Molekularformel |

C4H8N4O2S |

|---|---|

Molekulargewicht |

176.20 g/mol |

IUPAC-Name |

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide |

InChI |

InChI=1S/C4H8N4O2S/c1-8(2)11(9,10)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7) |

InChI-Schlüssel |

AHRZUJZFMANQHU-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)S(=O)(=O)C1=NC=NN1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.